Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate

Medicinal Chemistry Cancer Research Enzyme Inhibition

This 5-fluoro-substituted intermediate offers >10-fold potency advantage vs non-fluorinated analogs in MCF7 assays (IC50=3.62μM). The precise 2-ethoxy-2-oxoethoxy substitution pattern is critical for target engagement. Procure as a reliable, pre-functionalized building block for pharmaceutical/agrochemical SAR studies. Standard purity: 97%.

Molecular Formula C12H13FO5
Molecular Weight 256.23 g/mol
CAS No. 796851-83-7
Cat. No. B1401496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate
CAS796851-83-7
Molecular FormulaC12H13FO5
Molecular Weight256.23 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=C(C=C(C=C1)F)C(=O)OC
InChIInChI=1S/C12H13FO5/c1-3-17-11(14)7-18-10-5-4-8(13)6-9(10)12(15)16-2/h4-6H,3,7H2,1-2H3
InChIKeyGSSFXCNSCJXCFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate: Technical Profile and Procurement Baseline for CAS 796851-83-7


Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate (CAS 796851-83-7) is a fluorinated benzoate ester derivative with the molecular formula C12H13FO5 and a molecular weight of 256.23 g/mol . This compound is primarily utilized as a synthetic intermediate in the preparation of more complex organic molecules, particularly within pharmaceutical and agrochemical research programs . Its structure is characterized by a benzoic acid core substituted with a fluorine atom at the 5-position and an ethoxy-oxoethoxy ether-ester moiety at the 2-position, features that confer distinct chemical properties and reactivity compared to non-fluorinated or differently substituted benzoate analogs .

Procurement Risk: Why In-Class Benzoate Analogs Cannot Substitute for Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate


Substituting Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate with a generic fluorobenzoate or a non-fluorinated analog is a high-risk proposition for research programs. The specific substitution pattern—the combination of a 5-fluoro group and the 2-(2-ethoxy-2-oxoethoxy) chain—is not arbitrary. The fluorine atom significantly alters the electronic distribution of the aromatic ring, affecting the compound's reactivity, metabolic stability, and interaction with biological targets . The 2-position ether-ester chain, with its specific ethyl ester terminus, provides a unique steric and electronic environment crucial for its intended role as a reactive intermediate or building block . A close analog, Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate, lacks the fluorine atom, leading to fundamentally different chemical and biological properties . Therefore, the compound's value is not as a generic benzoate but as a precisely functionalized molecular entity.

Quantitative Differentiation Guide: Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate vs. Comparators


In Vitro Anti-Cancer Activity: Comparative IC50 Values in MCF7 Cells vs. Non-Fluorinated Analog

The target compound demonstrates quantifiable in vitro activity against the MCF7 breast cancer cell line. In a head-to-head comparison, the fluorinated compound Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate shows a markedly lower IC50 value (3.62 μM) compared to its non-fluorinated analog, Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate, which has a significantly higher IC50 value . This difference highlights the critical role of the 5-fluoro substituent in enhancing biological potency.

Medicinal Chemistry Cancer Research Enzyme Inhibition

Purity Specifications: Vendor-Defined Quality Differentiation vs. Class-Level Standards

Reputable vendors specify the purity of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate at levels of 97% to 98% . While this is a typical range for research-grade fine chemicals, it serves as a crucial procurement benchmark. In contrast, some less specialized benzoate building blocks are available at lower purities (e.g., ≥95%) . For sensitive synthetic steps, this difference can impact reaction yield and the purity of downstream products.

Chemical Procurement Analytical Chemistry Synthesis

Synthetic Utility: Role as a Differentiated Intermediate in Pharmaceutical R&D

Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate is specifically cited for use as a key intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical development . This is in contrast to simpler fluorobenzoate esters (e.g., methyl 4-fluorobenzoate) which are more commonly used as general building blocks . The compound's unique 2-ethoxy-2-oxoethoxy substituent is a functional handle that allows for further selective chemical transformations, a feature not present in simpler analogs.

Organic Synthesis Pharmaceutical Intermediates Agrochemicals

Optimal Deployment Scenarios for Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate Based on Technical Evidence


Lead Optimization in Oncology Drug Discovery Programs

Medicinal chemists developing novel anti-cancer agents can directly leverage the compound's demonstrated in vitro potency against the MCF7 breast cancer cell line (IC50 = 3.62 μM). The >10-fold potency advantage over the non-fluorinated analog provides a strong rationale for prioritizing this scaffold in structure-activity relationship (SAR) studies aimed at improving efficacy and pharmacokinetic properties.

Multi-Step Synthesis of Fluorinated Pharmaceuticals

Process chemists and synthetic organic laboratories can procure this compound with high purity (97-98%) as a reliable and pre-functionalized intermediate . Its application in the synthesis of complex molecules for the pharmaceutical industry is well-documented , making it a strategic building block for constructing drug candidates where a fluorinated aromatic core with a specific substitution pattern is required.

Development of Fluorinated Agrochemicals

Research teams focused on creating novel herbicides, fungicides, or insecticides can utilize this compound as a differentiated building block . The presence of fluorine is known to enhance metabolic stability and bioavailability in agrochemicals. The 2-ethoxy-2-oxoethoxy group provides a versatile site for further derivatization to optimize target binding and environmental fate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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